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Compound of Interest

Compound Name: 2,5-Dimethylphenol

Cat. No.: B165462 Get Quote

A detailed examination of the six isomers of dimethylphenol through nuclear magnetic

resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and mass

spectrometry reveals distinct spectral fingerprints that allow for their unambiguous

differentiation. This guide provides a comparative analysis of their spectroscopic data,

supported by detailed experimental protocols, to aid researchers, scientists, and drug

development professionals in the identification and characterization of these important

chemical compounds.

The six isomers of dimethylphenol—2,3-dimethylphenol, 2,4-dimethylphenol, 2,5-
dimethylphenol, 2,6-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol—exhibit

unique spectroscopic properties owing to the varied positions of the two methyl groups on the

phenol ring. These structural differences influence the electronic environment of the nuclei, the

vibrational modes of the chemical bonds, the electronic transition energies, and the

fragmentation patterns upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of the dimethylphenol

isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly

sensitive to their local electronic environment, which is directly influenced by the substitution

pattern on the aromatic ring.
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¹H NMR Spectra
The ¹H NMR spectra of the dimethylphenol isomers are characterized by distinct signals for the

aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts of the

aromatic protons are particularly informative for distinguishing between the isomers. The

hydroxyl proton signal often appears as a broad singlet, and its chemical shift can vary

depending on the solvent and concentration. The methyl protons typically give rise to sharp

singlets.

Isomer
Aromatic Protons
(δ, ppm)

Methyl Protons (δ,
ppm)

Hydroxyl Proton (δ,
ppm)

2,3-Dimethylphenol
6.96 (t), 6.76 (d), 6.62

(d)[1]
2.27 (s), 2.16 (s)[1] ~4.76 (s, broad)[1]

2,4-Dimethylphenol
6.93 (d), 6.78 (dd),

6.65 (d)
2.21 (s), 2.18 (s) ~4.8 (s, broad)

2,5-Dimethylphenol
6.95 (d), 6.65 (d), 6.58

(dd)
2.25 (s), 2.15 (s) ~4.7 (s, broad)

2,6-Dimethylphenol 6.93 (d), 6.74 (t)[2] 2.20 (s)[2] ~4.66 (s, broad)[2]

3,4-Dimethylphenol
6.98 (d), 6.64 (d), 6.58

(dd)[3]
2.21 (s), 2.18 (s)[3] ~4.7 (s, broad)[3]

3,5-Dimethylphenol 6.55 (s), 6.45 (s)[4] 2.22 (s)[4] ~5.71 (s, broad)[4]

¹³C NMR Spectra
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the

aromatic carbons being particularly diagnostic of the substitution pattern. The carbons bearing

the hydroxyl and methyl groups exhibit characteristic downfield and upfield shifts, respectively.
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Isomer
Aromatic C-O
(δ, ppm)

Aromatic C-
CH₃ (δ, ppm)

Other
Aromatic C (δ,
ppm)

Methyl C (δ,
ppm)

2,3-

Dimethylphenol
152.2 123.9, 137.5

130.6, 126.7,

118.9, 114.7
16.1, 11.2

2,4-

Dimethylphenol
151.7 121.1, 137.2

131.2, 127.1,

115.0
20.4, 15.8

2,5-

Dimethylphenol
153.1 121.5, 136.8

130.5, 124.0,

115.5
21.0, 15.3

2,6-

Dimethylphenol
152.2 123.2 128.6 15.8

3,4-

Dimethylphenol
153.1 128.8, 138.0

130.2, 120.5,

112.6
19.7, 18.9

3,5-

Dimethylphenol
155.2 139.6 122.7, 113.3 21.2

Infrared (IR) Spectroscopy
The IR spectra of dimethylphenol isomers show characteristic absorption bands corresponding

to the vibrational modes of their functional groups. Key absorptions include the O-H stretching

of the hydroxyl group, C-H stretching of the aromatic ring and methyl groups, C=C stretching of

the aromatic ring, and C-O stretching.
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Isomer
O-H Stretch
(cm⁻¹)

Aromatic C-
H Stretch
(cm⁻¹)

Aliphatic C-
H Stretch
(cm⁻¹)

Aromatic
C=C Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

2,3-

Dimethylphen

ol

~3400

(broad)
~3020 ~2920, 2860 ~1600, 1500 ~1230

2,4-

Dimethylphen

ol

~3350

(broad)
~3030 ~2925, 2865 ~1615, 1510 ~1235

2,5-

Dimethylphen

ol

~3380

(broad)
~3040 ~2920, 2860 ~1610, 1505 ~1220

2,6-

Dimethylphen

ol

~3450

(broad)
~3060 ~2930, 2870 ~1590, 1480 ~1200

3,4-

Dimethylphen

ol

~3360

(broad)
~3025 ~2920, 2860 ~1610, 1500 ~1240

3,5-

Dimethylphen

ol

~3370

(broad)
~3035 ~2920, 2860 ~1600, 1470 ~1210

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the

dimethylphenol isomers. The absorption maxima (λmax) are influenced by the substitution

pattern on the aromatic ring, which affects the energy of the π-π* transitions.
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Isomer λmax (nm) in Methanol

2,3-Dimethylphenol ~274

2,4-Dimethylphenol ~279

2,5-Dimethylphenol ~278

2,6-Dimethylphenol ~272

3,4-Dimethylphenol ~279

3,5-Dimethylphenol ~276

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dimethylphenol isomers results in the

formation of a molecular ion (M⁺•) and characteristic fragment ions. The fragmentation patterns

are influenced by the positions of the methyl groups, which direct the cleavage of the aromatic

ring and the loss of substituents. A common fragmentation pathway for phenols is the loss of a

methyl radical followed by the loss of carbon monoxide.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

2,3-Dimethylphenol 122 107, 79, 77

2,4-Dimethylphenol 122 107, 79, 77

2,5-Dimethylphenol 122 107, 79, 77

2,6-Dimethylphenol 122 107, 91, 77

3,4-Dimethylphenol 122 107, 79, 77

3,5-Dimethylphenol 122 107, 79, 77

Experimental Protocols
NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving approximately 5-

10 mg of the dimethylphenol isomer in 0.5-0.7 mL of a deuterated solvent, such as chloroform-
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d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an

internal standard (0 ppm). The spectra are typically recorded on a 300 or 500 MHz NMR

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-

to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and

enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid

samples, a small amount of the dimethylphenol isomer can be mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, a thin film of a liquid sample can be prepared

between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range

of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded

and subtracted from the sample spectrum.

UV-Vis Spectroscopy
UV-Vis spectra are recorded on a UV-Vis spectrophotometer. A dilute solution of the

dimethylphenol isomer is prepared in a suitable solvent, such as methanol or ethanol. The

concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the

wavelength of maximum absorption (λmax). A cuvette containing the pure solvent is used as a

reference. The spectrum is typically scanned over a wavelength range of 200-400 nm.

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the ion source, where it is vaporized

and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of dimethylphenol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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